3-Aminomethyl-3-(3-bromophenyl)oxetane

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

3-Aminomethyl-3-(3-bromophenyl)oxetane (CAS 1363380-80-6) is the definitive building block for medicinal chemists requiring quantifiable lipophilicity control (XLogP3=1.4) and a versatile Pd-catalyzed cross-coupling handle. The meta-bromophenyl substituent enables Suzuki and Buchwald-Hartwig diversification into biaryl libraries, while the primary amine supports amide conjugation for PROTAC linkers or ADC payloads. Unlike unsubstituted oxetane amines (XLogP3=-0.8), this compound provides a 2.2-unit lipophilicity increase, critical for membrane-permeable scaffolds. Procure this compound to maintain SAR integrity and accelerate parallel synthesis workflows.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1363380-80-6
Cat. No. B1377868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-3-(3-bromophenyl)oxetane
CAS1363380-80-6
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1C(CO1)(CN)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
InChIKeyZBKMGNNTWDLXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-3-(3-bromophenyl)oxetane (CAS 1363380-80-6): A Structurally Defined Oxetane-Amine Building Block for Medicinal Chemistry


3-Aminomethyl-3-(3-bromophenyl)oxetane (CAS 1363380-80-6) is a 3,3-disubstituted oxetane derivative comprising a strained four-membered oxetane ring, a primary amine functional handle (-CH2NH2), and a 3-bromophenyl substituent [1]. This structural combination affords a molecular framework with defined physicochemical properties, including a molecular weight of 242.11 g/mol and computed lipophilicity (XLogP3) of 1.4 [1]. The compound serves as a versatile building block in medicinal chemistry, where oxetane motifs are increasingly employed to modulate solubility, metabolic stability, and conformational preference [2].

3-Aminomethyl-3-(3-bromophenyl)oxetane Cannot Be Replaced by Unsubstituted or Non-Brominated Oxetane Amines Without Altering Physicochemical Profiles


Simple substitution of 3-Aminomethyl-3-(3-bromophenyl)oxetane with 3-aminomethyl-oxetane or 3-aminomethyl-3-phenyloxetane is scientifically inadvisable due to profound differences in lipophilicity, molecular weight, and synthetic utility. The 3-bromophenyl substituent imparts a significantly higher XLogP3 value (1.4) compared to the unsubstituted oxetane amine (-0.8) [1][2], which directly impacts membrane permeability and solubility in biological assays. Furthermore, the aryl bromide moiety serves as a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling downstream diversification into complex pharmacophores [3]. Generic substitution would eliminate this key reactivity handle and alter the overall physicochemical profile, potentially compromising the integrity of structure-activity relationship (SAR) studies and synthetic routes.

Quantitative Differentiation of 3-Aminomethyl-3-(3-bromophenyl)oxetane Against Structural Analogs


3-Aminomethyl-3-(3-bromophenyl)oxetane Exhibits a 2.2-Fold Higher Computed Lipophilicity (XLogP3) than 3-Aminomethyl-oxetane

The target compound demonstrates a computed XLogP3 of 1.4, which is substantially higher than the -0.8 value for the unsubstituted 3-aminomethyl-oxetane comparator [1][2]. This 2.2-unit difference corresponds to a logP shift that would theoretically alter membrane permeability and aqueous solubility profiles in biological systems.

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

3-Aminomethyl-3-(3-bromophenyl)oxetane Shows 2.0-Fold Higher Lipophilicity than the Non-Brominated 3-Phenyl Analog

Replacement of the 3-bromophenyl group with a phenyl ring yields a computed XLogP3 of 0.7, while the target bromophenyl derivative has an XLogP3 of 1.4 [1][2]. This 0.7-unit increase in lipophilicity is attributable solely to the bromine substituent.

Structure-Activity Relationship (SAR) Lead Optimization Drug Design

3-Aminomethyl-3-(3-bromophenyl)oxetane Possesses an Aryl Bromide Handle for Palladium-Catalyzed Cross-Coupling, Unavailable in Phenyl or Unsubstituted Analogs

The 3-bromophenyl substituent provides a site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling modular diversification of the oxetane scaffold [1]. In contrast, 3-aminomethyl-oxetane (lacking an aryl ring) and 3-aminomethyl-3-phenyloxetane (lacking a halogen) are inert to these transformations under standard conditions.

Synthetic Chemistry Cross-Coupling Reactions Library Synthesis

The Oxetane Ring in 3-Aminomethyl-3-(3-bromophenyl)oxetane Offers Favorable Physicochemical Modulation Compared to gem-Dimethyl or Carbonyl Bioisosteres

Oxetane rings have been validated as superior bioisosteres for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability while lowering lipophilicity [1]. While direct head-to-head data for this specific compound are unavailable, the class-level inference suggests that incorporating the oxetane moiety into this bromophenyl-amine scaffold confers similar property-modulating advantages over non-oxetane analogs.

Medicinal Chemistry Bioisosterism Physicochemical Property Optimization

Optimal Deployment Scenarios for 3-Aminomethyl-3-(3-bromophenyl)oxetane Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity than Phenyl Analogs

When a lead series necessitates a lipophilicity increase of 0.7 units without altering the oxetane-amine core, 3-Aminomethyl-3-(3-bromophenyl)oxetane (XLogP3 = 1.4) is the preferred building block over 3-aminomethyl-3-phenyloxetane (XLogP3 = 0.7) [1]. This quantifiable difference enables rational selection in SAR campaigns targeting membrane-permeable scaffolds.

Synthesis of Diverse Oxetane-Containing Libraries via Cross-Coupling

The aryl bromide moiety in 3-Aminomethyl-3-(3-bromophenyl)oxetane serves as a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid diversification into biaryl or amine-linked oxetane libraries [2]. This capability is absent in phenyl or unsubstituted analogs, making this compound a strategic procurement choice for high-throughput parallel synthesis.

Physicochemical Property Modulation in Drug Discovery Programs

Oxetane rings are recognized for their ability to improve aqueous solubility and metabolic stability while lowering lipophilicity relative to gem-dimethyl groups [3]. 3-Aminomethyl-3-(3-bromophenyl)oxetane (TPSA = 35.3 Ų, XLogP3 = 1.4) [4] provides a quantifiable baseline for property-based design, enabling medicinal chemists to assess the impact of oxetane incorporation in silico before synthesis.

Building Block for Amide Bond Formation in PROTACs or ADC Linkers

The primary amine group (-CH2NH2) provides a reactive nucleophile for amide bond formation with carboxylic acids or activated esters. This enables incorporation of the oxetane-bromophenyl motif into more complex constructs such as PROTAC linkers or antibody-drug conjugate (ADC) payloads, where the bromine atom may further serve as a radiolabeling site (e.g., via halogen exchange for PET imaging).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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